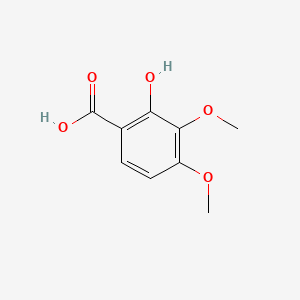

2-Hydroxy-3,4-dimethoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3,4-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFQIVAOBBTJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205088 | |

| Record name | 3,4-Dimethoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5653-46-3 | |

| Record name | 2-Hydroxy-3,4-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5653-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxysalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005653463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5653-46-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxysalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dimethoxysalicylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GXH7ZBU3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Botanical Origins of 2-Hydroxy-3,4-dimethoxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3,4-dimethoxybenzoic acid, a phenolic compound of interest for its potential biological activities, has a nuanced presence in the natural world. This technical guide provides a comprehensive overview of its known occurrences, focusing on direct isolation from plant sources and its formation as a metabolic byproduct. This document synthesizes the available scientific literature to furnish researchers, scientists, and drug development professionals with detailed information regarding its natural origins, quantitative data, and the methodologies employed for its isolation and characterization.

Natural Occurrence: A Tale of Direct Isolation and Biotransformation

The presence of this compound in the plant kingdom is not widespread, with specific instances of its isolation being documented. Furthermore, a significant pathway to its natural availability is through the metabolic action of gut microbiota on plant-derived precursors.

Direct Isolation from Plant Sources

While information is limited, scientific literature points to the direct isolation of this compound from the following plant species:

-

Glycosmis pentaphylla (Retz.) DC.

-

Melochia tomentosa L.

-

Fagara rhetza (Roxb.) DC. (now Zanthoxylum rhetsa)

-

Entandrophragma cylindricum (Sprague) Sprague

Quantitative data regarding the concentration of this compound in these plants is not extensively reported in the available literature. Further investigation is required to ascertain the yield of this compound from these natural sources.

Gut Microbiota-Mediated Production

A significant natural source of this compound is as a metabolite derived from the biotransformation of iridoid glycosides present in the plant Veronica anagallis-aquatica L. (water speedwell) by gut microbiota[1][2]. This indirect natural occurrence highlights the important role of the host microbiome in metabolizing plant secondary metabolites to produce bioactive compounds.

Quantitative Data

Currently, there is a paucity of published quantitative data on the concentration of this compound directly isolated from plant tissues. The primary quantitative association comes from its detection as a metabolite.

| Natural Source/Precursor | Compound | Organism/System | Method of Quantification | Reported Concentration | Reference |

| Iridoid glycosides from Veronica anagallis-aquatica L. | This compound | Gut Microbiota | LC-MS/MS | Not explicitly quantified in isolation | [1][2] |

Experimental Protocols

Detailed experimental protocols for the extraction and isolation of this compound are not widely available. However, based on general methods for the isolation of phenolic acids from plant materials, a generalized workflow can be proposed.

General Extraction and Isolation Workflow

Specific Methodological Considerations

-

Extraction: Maceration or Soxhlet extraction with solvents of increasing polarity is a common approach. For phenolic compounds, methanol or ethanol are often effective.

-

Purification: Column chromatography is a crucial step for separating compounds from the crude extract. Silica gel is widely used for normal-phase chromatography, while Sephadex LH-20 is effective for size-exclusion chromatography of phenolic compounds.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique for the final purification and quantification of phenolic acids. A typical mobile phase would consist of a gradient of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.

Signaling Pathways and Logical Relationships

The primary described biological context for this compound is its formation from iridoid glycosides by gut microbiota.

Conclusion

The natural occurrence of this compound is currently understood through two main avenues: direct, though sparsely documented, isolation from a few plant species, and its more clearly defined role as a metabolic product of iridoid glycosides from Veronica anagallis-aquatica by the gut microbiota. For researchers and drug development professionals, this dual origin presents both challenges and opportunities. The limited reports of direct isolation suggest that a broader screening of plant biodiversity may reveal more abundant sources. Concurrently, the metabolic pathway involving the gut microbiome opens up avenues for investigating the therapeutic potential of precursor compounds and the modulation of gut flora to enhance the production of this bioactive molecule. Further research is critically needed to quantify the concentration of this compound in its direct plant sources and to develop standardized, detailed protocols for its extraction and isolation.

References

- 1. Veronica anagallis-aquatica L. iridoid glycosides alleviate heart failure via metabolites homoveratrumic acid and this compound mediated by the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Veronica anagallis-aquatica L. iridoid glycosides alleviate heart failure via metabolites homoveratrumic acid and this compound mediated by the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 2-Hydroxy-3,4-dimethoxybenzoic Acid: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3,4-dimethoxybenzoic acid, also known as 3,4-dimethoxysalicylic acid, is a phenolic compound that has garnered interest in various scientific fields. While not as widely recognized as its structural isomers, its unique substitution pattern on the benzoic acid core imparts specific chemical properties that make it a subject of study. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this molecule.

Discovery and Historical Context

The definitive discovery and first reported isolation or synthesis of this compound are not prominently documented in readily available historical chemical literature. It is recognized as a natural product, having been identified as a constituent of Eriostemon crowei, a flowering plant in the family Rutaceae. However, the primary scientific report detailing this initial isolation has proven elusive in broad searches of modern databases.

The history of its related isomers provides some context. The study of hydroxy- and methoxy-substituted benzoic acids is deeply rooted in the history of natural product chemistry and the development of synthetic organic chemistry in the 19th and early 20th centuries. For instance, the related compound ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) was first isolated in 1876 by the renowned German chemist Ferdinand Tiemann. This era was characterized by the isolation and structural elucidation of numerous compounds from plant sources, followed by efforts to achieve their laboratory synthesis.

Given the structural relationship to well-known natural products like vanillin (B372448) and salicylic (B10762653) acid, it is plausible that this compound was first isolated and characterized during the extensive phytochemical investigations of the late 19th or early 20th century. However, without the primary publication, the specific details of its discovery remain to be definitively established.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is compiled from various chemical databases and commercial suppliers.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₅ | [1] |

| Molecular Weight | 198.17 g/mol | [1] |

| Melting Point | 170-172 °C | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. | [2] |

| CAS Number | 5653-46-3 | [1] |

Experimental Protocols

Due to the absence of the primary literature detailing the initial isolation or synthesis, this guide provides a generalized experimental protocol for the synthesis of a closely related compound, veratric acid (3,4-dimethoxybenzoic acid), from which this compound could potentially be derived through selective hydroxylation. This protocol is illustrative of the chemical methodologies that would have been available to chemists in the early 20th century.

Illustrative Synthesis of Veratric Acid (A Precursor)

A common historical method for the synthesis of veratric acid involves the oxidation of veratraldehyde.

Materials:

-

Veratraldehyde (3,4-dimethoxybenzaldehyde)

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Sulfuric acid (H₂SO₄)

-

Water

-

Ethanol

Procedure:

-

A solution of sodium carbonate is prepared in water.

-

Veratraldehyde is added to the sodium carbonate solution and the mixture is heated.

-

A solution of potassium permanganate in water is added portion-wise to the heated mixture with stirring. The reaction is exothermic and the addition should be controlled to maintain a moderate temperature.

-

After the addition is complete, the mixture is heated for an additional period to ensure the completion of the oxidation. The disappearance of the purple color of the permanganate indicates the end of the reaction.

-

The hot solution is filtered to remove the manganese dioxide precipitate.

-

The filtrate is cooled and acidified with sulfuric acid, leading to the precipitation of crude veratric acid.

-

The crude product is collected by filtration and recrystallized from hot water or an ethanol-water mixture to yield pure veratric acid.

Logical Relationship of Synthesis

The following diagram illustrates the logical progression from a common starting material to the target compound's structural class.

Caption: A potential synthetic logic from veratraldehyde.

Conclusion

While the precise historical details surrounding the discovery of this compound remain to be fully elucidated from primary sources, its identity as a natural product and its relationship to other well-studied phenolic compounds are clear. The provided physicochemical data offers a foundation for its use in research and development. Further investigation into historical phytochemical literature of the Rutaceae family may yet uncover the original report of its isolation, providing a more complete picture of the history of this intriguing molecule.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 2-Hydroxy-3,4-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a proposed biosynthetic pathway for 2-Hydroxy-3,4-dimethoxybenzoic acid, a naturally occurring phenolic acid. While the complete enzymatic sequence has not been fully elucidated in the scientific literature, this document constructs a plausible pathway rooted in established biochemical principles of aromatic compound metabolism. The proposed pathway commences from the shikimate pathway, a foundational route for the synthesis of aromatic compounds in plants and microorganisms, and proceeds through a series of hydroxylation and methylation reactions. This guide provides a theoretical framework, including potential enzymatic players and reaction mechanisms, to stimulate further research into the biosynthesis of this and similar compounds. Detailed, albeit generalized, experimental protocols for key enzyme assays are also presented to facilitate the validation of this proposed pathway.

Introduction

This compound is a phenolic compound that has been isolated from the plant Eriostemon crowei and identified as a metabolite of eugenol (B1671780) methyl ether in rats.[1] Its structure, featuring a benzoic acid core with hydroxyl and methoxy (B1213986) substitutions, suggests a biosynthetic origin from the shikimate pathway, a central metabolic route for the production of aromatic amino acids and a plethora of secondary metabolites in plants and microorganisms.[2][3][4][5][6] Understanding the biosynthesis of such specialized metabolites is crucial for applications in metabolic engineering, synthetic biology, and drug discovery. This guide proposes a logical biosynthetic route to this compound, providing a roadmap for researchers to investigate and confirm the enzymatic machinery involved.

Proposed Biosynthetic Pathway

The proposed biosynthesis of this compound is a multi-step process that likely involves enzymes from the shikimate pathway, cytochrome P450 monooxygenases, and O-methyltransferases. The pathway can be conceptualized in the following stages:

-

Core Benzoic Acid Synthesis via the Shikimate Pathway: The foundational C6-C1 backbone of the benzoic acid is synthesized through the well-established shikimate pathway, starting from the primary metabolites phosphoenolpyruvate (B93156) and erythrose-4-phosphate.[2][3][4][5][6]

-

Formation of a Dihydroxybenzoic Acid Intermediate: The shikimate pathway leads to chorismate, which can be converted to various aromatic compounds, including protocatechuic acid (3,4-dihydroxybenzoic acid).

-

Sequential O-Methylation: The hydroxyl groups of protocatechuic acid are proposed to be sequentially methylated by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) to yield 3,4-dimethoxybenzoic acid (veratric acid).

-

Ortho-Hydroxylation: The final and key step is the regioselective hydroxylation of 3,4-dimethoxybenzoic acid at the C2 position to produce the final product, this compound. This reaction is likely catalyzed by a cytochrome P450 monooxygenase.[7][8][9]

The following diagram illustrates this proposed pathway:

Quantitative Data

As the biosynthetic pathway for this compound is not yet fully characterized, there is a lack of specific quantitative data such as enzyme kinetics, substrate specificity, and in vivo product yields for the proposed enzymatic steps. The following table presents hypothetical data based on typical values for similar enzymes to serve as a reference for future experimental design.

| Enzyme Class | Substrate | Product | Apparent Km (µM) | kcat (s-1) | Source Organism (Hypothetical) |

| O-Methyltransferase (OMT) | Protocatechuic acid | Vanillic acid | 50 - 150 | 0.1 - 5.0 | Eriostemon crowei |

| O-Methyltransferase (OMT) | Vanillic acid | Veratric acid | 100 - 300 | 0.05 - 2.0 | Eriostemon crowei |

| Cytochrome P450 Monooxygenase | Veratric acid | This compound | 10 - 100 | 0.5 - 20.0 | Eriostemon crowei |

Experimental Protocols

The following are generalized protocols for the key enzymatic assays required to validate the proposed biosynthetic pathway. Researchers should optimize these protocols for the specific enzymes isolated from the source organism.

O-Methyltransferase (OMT) Activity Assay

This protocol describes a radiometric assay to measure the activity of OMTs involved in the methylation of protocatechuic acid and vanillic acid.

Materials:

-

Enzyme extract or purified OMT

-

Protocatechuic acid or Vanillic acid (substrate)

-

S-adenosyl-L-[methyl-14C]methionine ([14C]SAM)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 10 mM dithiothreitol)

-

Ethyl acetate (B1210297)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing 50 µL of reaction buffer, 10 µL of substrate solution (e.g., 10 mM in DMSO), and 10 µL of enzyme extract.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of [14C]SAM (e.g., 0.5 µCi).

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding 20 µL of 2 M HCl.

-

Extract the methylated product by adding 500 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and transfer 400 µL of the organic phase to a scintillation vial.

-

Evaporate the ethyl acetate and add 4 mL of scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

Cytochrome P450 Monooxygenase Activity Assay

This protocol outlines a spectrophotometric assay to measure the NADPH-dependent activity of a cytochrome P450 monooxygenase that may catalyze the hydroxylation of veratric acid.

Materials:

-

Microsomal preparation or purified cytochrome P450 and its reductase partner

-

Veratric acid (substrate)

-

NADPH

-

Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing 800 µL of reaction buffer and 10 µL of substrate solution (e.g., 20 mM in methanol).

-

Add 50 µL of the microsomal preparation or the reconstituted P450 system.

-

Equilibrate the mixture to 37°C in the spectrophotometer.

-

Initiate the reaction by adding 100 µL of NADPH solution (e.g., 10 mM in buffer).

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

The rate of NADPH consumption is indicative of enzyme activity. Product formation should be confirmed by a chromatographic method such as HPLC or LC-MS.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of the proposed biosynthetic pathway and a general experimental workflow for its investigation.

Conclusion

The biosynthesis of this compound represents an intriguing area of plant secondary metabolism. The pathway proposed in this guide, originating from the shikimate pathway and proceeding through a series of methylation and hydroxylation steps, provides a solid foundation for future research. The experimental protocols outlined herein offer a starting point for the biochemical characterization of the enzymes involved. Elucidation of this pathway will not only enhance our fundamental understanding of plant biochemistry but may also open avenues for the biotechnological production of this and other valuable phenolic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 3. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification and characterization of benzoate-para-hydroxylase, a cytochrome P450 (CYP53A1), from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 2-Hydroxy-3,4-dimethoxybenzoic Acid

Abstract

This compound is a phenolic compound of interest in medicinal chemistry and drug development. As a derivative of benzoic acid, it possesses a core structure that is amenable to various chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential biological activities, with a focus on its anti-inflammatory effects. Detailed experimental protocols for its synthesis, characterization, and relevant biological assays are provided to facilitate further research and development.

Chemical Structure and Properties

This compound, also known as 3,4-dimethoxysalicylic acid, is a substituted benzoic acid with the chemical formula C₉H₁₀O₅. Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group, a hydroxyl group, and two methoxy (B1213986) groups at positions 2, 3, and 4, respectively.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₅ | |

| Molecular Weight | 198.17 g/mol | |

| CAS Number | 5653-46-3 | |

| Melting Point | 170-172 °C | [1] |

| Appearance | White crystalline solid | [2] |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and chloroform.[2] | |

| SMILES | COC1=C(C(=C(C=C1)C(=O)O)O)OC | [3] |

| InChI | InChI=1S/C9H10O5/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,10H,1-2H3,(H,11,12) | [3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The characteristic spectral data are summarized below.

Table 1: ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.9 (broad s) | Singlet | 1H | -COOH |

| 7.45 (d, J=8.8 Hz) | Doublet | 1H | H-6 |

| 6.65 (d, J=8.8 Hz) | Doublet | 1H | H-5 |

| 3.95 (s) | Singlet | 3H | 4-OCH₃ |

| 3.90 (s) | Singlet | 3H | 3-OCH₃ |

Table 2: ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 171.0 | C=O (Carboxylic acid) |

| 152.5 | C-4 |

| 148.0 | C-2 |

| 141.5 | C-3 |

| 118.0 | C-6 |

| 115.5 | C-1 |

| 108.0 | C-5 |

| 56.5 | 4-OCH₃ |

| 56.0 | 3-OCH₃ |

Table 3: FTIR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (carboxylic acid) |

| 3010 | Medium | C-H stretch (aromatic) |

| 2950, 2840 | Medium | C-H stretch (methyl) |

| 1680 | Strong | C=O stretch (carboxylic acid) |

| 1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| 1270, 1120 | Strong | C-O stretch (ether) |

| 1220 | Strong | C-O stretch (carboxylic acid) |

| 920 | Broad | O-H bend (carboxylic acid dimer) |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 198 | 100 | [M]⁺ |

| 181 | 40 | [M - OH]⁺ |

| 153 | 60 | [M - COOH]⁺ |

| 138 | 30 | [M - COOH - CH₃]⁺ |

Synthesis of this compound

A common synthetic route to this compound involves the selective demethylation of a more substituted precursor. A representative experimental protocol is provided below.

Experimental Protocol: Synthesis via Demethylation

This protocol describes the selective demethylation of 2,3,4-trimethoxybenzoic acid.

Materials:

-

2,3,4-trimethoxybenzoic acid

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dry Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Ethyl Acetate (B1210297)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,4-trimethoxybenzoic acid (1 equivalent) in dry dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Substituted benzoic acids are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The presence of hydroxyl and methoxy groups on the aromatic ring of this compound suggests its potential to modulate cellular signaling pathways involved in inflammation.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[2][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO).

It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting one or more steps in the NF-κB signaling cascade.

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Experimental Protocols for Biological Evaluation

To investigate the potential anti-inflammatory activity of this compound, a series of in vitro assays can be performed.

Cell Culture

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37 °C in a humidified atmosphere with 5% CO₂.

Cytotoxicity Assay

Prior to evaluating its anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the compound.

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[3]

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Quantification of Pro-inflammatory Cytokines (ELISA)

The levels of TNF-α and IL-6 in the cell culture supernatant can be measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Procedure (General):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6).

-

Block non-specific binding sites.

-

Add cell culture supernatants (collected from LPS-stimulated cells with or without compound treatment) and standards to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate and wash again.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate, wash, and add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at 450 nm.

-

Calculate the cytokine concentration from the standard curve.

-

Caption: General workflow for the in vitro biological evaluation.

Conclusion

This compound is a synthetically accessible compound with potential for development as an anti-inflammatory agent. This guide provides the foundational chemical and biological information, along with detailed experimental protocols, to enable further investigation into its therapeutic potential. The provided data and methodologies will be valuable for researchers in medicinal chemistry, pharmacology, and drug development who are interested in exploring the properties and applications of this and related compounds.

Disclaimer: This document is intended for research and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory by trained personnel, following all relevant safety guidelines.

References

2-Hydroxy-3,4-dimethoxybenzoic acid CAS number 5653-46-3 properties

An In-depth Technical Guide to 2-Hydroxy-3,4-dimethoxybenzoic Acid (CAS 5653-46-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS registry number 5653-46-3, is a substituted benzoic acid derivative.[1] It belongs to the class of phenolic acids and is a natural product that has been isolated from sources such as Eriostemon crowei.[] As a derivative of veratric acid, it is of interest to researchers in medicinal chemistry and drug discovery due to the known biological activities of related phenolic compounds. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and safety information based on currently available technical data. While detailed biological activity and specific signaling pathways for this compound are not extensively documented in public literature, this guide infers potential areas of investigation based on the activities of the closely related compound, veratric acid (3,4-dimethoxybenzoic acid).

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research settings.

Molecular and Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 5653-46-3 | [1] |

| Molecular Formula | C₉H₁₀O₅ | [1][] |

| Molecular Weight | 198.17 g/mol | [1][][3] |

| IUPAC Name | This compound | [4] |

| Synonyms | 3,4-Dimethoxysalicylic acid, Benzoic acid, 2-hydroxy-3,4-dimethoxy- | [1][] |

| InChI | InChI=1S/C9H10O5/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,10H,1-2H3,(H,11,12) | [1][][4] |

| InChIKey | CJFQIVAOBBTJCI-UHFFFAOYSA-N | [1][][4] |

| Canonical SMILES | COC1=C(C(=C(C=C1)C(=O)O)O)OC | [] |

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Powder | [] |

| Melting Point | 168-169 °C | [][5] |

| 170-172 °C | [1] | |

| Boiling Point | 334.2 ± 42.0 °C at 760 mmHg | [][5] |

| Density | 1.335 ± 0.06 g/cm³ | [][5] |

| Flash Point | 134 °C | [5] |

| Refractive Index | 1.566 | [5] |

| Purity | 95% - 97% (as commercially available) | [][4] |

Solubility Profile

| Solvent | Solubility | Reference |

| DMSO | 30 mg/mL (151.39 mM) | [3] |

| Acetone | Soluble | [] |

| Chloroform | Soluble | [] |

| Dichloromethane (B109758) | Soluble | [] |

| Ethyl Acetate | Soluble | [] |

| Water | 1799 mg/L at 25 °C (estimated) | [6] |

Synthesis Protocol

A method for the synthesis of this compound from 2,3,4-trimethoxybenzoic acid has been described. The protocol involves a selective demethylation reaction.[7]

Experimental Methodology

Starting Material: 2,3,4-trimethoxybenzoic acid Reagents: Dichloromethane (DCM), Boron tribromide (BBr₃), Sodium bicarbonate (NaHCO₃), 2N Hydrochloric acid (HCl)

Procedure:

-

Dissolve 2,3,4-trimethoxybenzoic acid (1.06 g, 5 mmol) in dichloromethane (30 mL) in a reaction vessel.

-

Cool the solution to -20 °C using a suitable cooling bath.

-

Slowly add Boron tribromide (0.5 mL, 5.5 mmol) to the solution while maintaining the temperature at -20 °C.

-

Stir the reaction mixture continuously for 30 minutes at -20 °C.

-

Upon completion, quench the reaction by carefully adding sodium bicarbonate (NaHCO₃).

-

Add 2N hydrochloric acid (HCl) (50 mL) to the mixture.

-

Perform an extraction with dichloromethane (DCM).

-

Separate the organic layer and concentrate it to yield the final product, this compound.[7]

Reported Yield: 705 mg (62.2%)[7]

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

While this compound is identified as a natural product, specific studies detailing its biological activities are limited.[3] However, its structural similarity to veratric acid (3,4-dimethoxybenzoic acid) allows for informed hypotheses about its potential therapeutic effects. Veratric acid is known to exhibit antioxidant, anti-inflammatory, and photo-protective properties.[8] It has been shown to reduce DNA damage and inflammation in UV-irradiated keratinocytes and may act as a protective agent against cardiovascular remodeling in hypertension.[8]

The mechanism of action for veratric acid involves the negative regulation of iNOS through the suppression of cytokines, transcription factors, and MAPKs.[8] It also shows inhibitory effects on the inactivation of p38, JNK, and ERK1/2.[8] Given these activities, this compound represents a valuable candidate for screening in similar biological assays.

Caption: A general workflow for in vitro biological activity screening.

Safety and Handling

Safety data sheets indicate that this compound should be handled with care.[9][10]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

First Aid:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate clothing to prevent skin and eye contact.[9] Use in a well-ventilated area or with respiratory protection if dust formation is likely.[10]

-

Storage: Store at room temperature under an inert atmosphere.[][4] Keep the container tightly closed in a well-ventilated place.

Conclusion

This compound (CAS 5653-46-3) is a well-characterized compound in terms of its physicochemical properties and synthesis. While direct biological data is sparse, its structural relation to biologically active compounds like veratric acid makes it a compound of significant interest for further investigation in drug discovery and development. The data and protocols presented in this guide serve as a foundational resource for researchers initiating studies on this molecule. Standard safety precautions should be strictly followed during its handling and use in experimental settings.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound | 5653-46-3 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. 3,4-dimethoxysalicylic acid, 5653-46-3 [thegoodscentscompany.com]

- 7. This compound | 5653-46-3 [chemicalbook.com]

- 8. The introduction of 3,4-Dimethoxybenzoic acid (Veratric acid)_Chemicalbook [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

physical and chemical properties of 2-Hydroxy-3,4-dimethoxybenzoic acid

An In-depth Technical Guide on 2-Hydroxy-3,4-dimethoxybenzoic Acid

Introduction

This compound, also known as 3,4-dimethoxysalicylic acid, is an organic compound and a derivative of benzoic acid.[1][2][3] As a methoxybenzoic acid, it belongs to a class of compounds that are of interest in various fields of chemical and biological research.[2] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and a discussion of its potential biological significance. The information is intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 3,4-Dimethoxysalicylic acid, Benzoic acid, 2-hydroxy-3,4-dimethoxy- | [1][3] |

| CAS Number | 5653-46-3 | [1][2][4][5] |

| Molecular Formula | C₉H₁₀O₅ | [1][3][4][5] |

| Molecular Weight | 198.17 g/mol | [1][3][5] |

| Appearance | Not specified (typically a solid) | N/A |

| Melting Point | 168-169 °C, 170-172 °C | [1][3][4] |

| Boiling Point | 334 °C | [3][4] |

| Density | 1.335 g/cm³ | [3][4][5] |

| Flash Point | 134 °C | [3][4] |

| Solubility | Soluble in DMSO.[5] Other benzoic acid derivatives show increased solubility in organic solvents like ethanol (B145695) and ethyl acetate (B1210297) with rising temperature.[6] | N/A |

| pKa | No experimental data found. Predicted pKa for the structurally similar 3,4-dimethoxybenzoic acid is 4.14-4.36.[7] | N/A |

| XLogP3 | 1.9 | [3] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| Canonical SMILES | COC1=C(C(=C(C=C1)C(=O)O)O)OC | [1][5][8] |

| InChI | InChI=1S/C9H10O5/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,10H,1-2H3,(H,11,12) | [1][8] |

| InChIKey | CJFQIVAOBBTJCI-UHFFFAOYSA-N | [1][8] |

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. This section outlines protocols for the synthesis of this compound and general methods for determining its key physical properties.

Synthesis of this compound

A common method for the synthesis of this compound involves the selective demethylation of 2,3,4-trimethoxybenzoic acid.[2]

Protocol: Selective Demethylation [2]

-

Dissolution: Dissolve 2,3,4-trimethoxybenzoic acid (1.06 g, 5 mmol) in dichloromethane (B109758) (DCM) (30 mL) in a reaction vessel.

-

Cooling: Cool the solution to -20 °C using a suitable cooling bath.

-

Addition of Reagent: Slowly add boron tribromide (BBr₃) (0.5 mL, 5.5 mmol) to the solution while maintaining the temperature at -20 °C.

-

Reaction: Stir the reaction mixture continuously for 30 minutes at -20 °C.

-

Quenching: Upon completion, quench the reaction by adding sodium bicarbonate (NaHCO₃).

-

Extraction: Add 2N hydrochloric acid (HCl) (50 mL) to the mixture, followed by extraction with dichloromethane (DCM).

-

Isolation: Separate the organic layer and concentrate it to yield the final product, this compound. The reported yield for this procedure is 62.2%.[2]

Determination of Physical Properties

Standard laboratory methods are employed to determine the physical properties of organic compounds.

Protocol: Melting Point Determination [9][10]

-

Sample Preparation: A small, dry sample of the crystalline compound is packed into a capillary tube.

-

Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Vernier melt station or a device with a heated metal block).[9][10]

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely liquid are recorded. This range is the melting point.

Protocol: Boiling Point Determination by Simple Distillation [9][10]

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[9]

-

Heating: The liquid sample in the round-bottom flask is heated.

-

Measurement: As the liquid boils and the vapor rises, the thermometer bulb, positioned at the vapor outlet, measures the temperature.[9]

-

Boiling Point: The temperature that remains constant while the vapor is condensing and collecting in the receiving flask is recorded as the boiling point.[9]

Chemical Reactivity and Biological Activity

Chemical Reactivity

The chemical structure of this compound, featuring a carboxylic acid group, a hydroxyl group, and two methoxy (B1213986) groups on a benzene (B151609) ring, dictates its reactivity.

-

Acidity: The carboxylic acid group is the primary acidic site.

-

Esterification: The carboxylic acid can undergo esterification reactions with alcohols. The related compound, 3,4-dimethoxybenzoic acid, is esterified with methanol (B129727) using dicyclohexylcarbodiimide (B1669883) (DCC) as a catalyst.[11]

-

Demethylation: As seen in its synthesis, the methoxy groups can be selectively cleaved, typically with strong Lewis acids like BBr₃.[2] The hydroxyl group can also be reactive, for instance, in etherification reactions.

Biological Activity

While specific biological signaling pathways for this compound are not extensively documented, it is identified as a natural product.[5] The biological activities of structurally similar compounds provide insights into its potential therapeutic applications.

-

Veratric acid (3,4-dimethoxybenzoic acid): This related compound is found in fruits and vegetables and has demonstrated anti-inflammatory and antibacterial activities.[12] It has also been shown to reduce blood pressure in animal models.[12]

-

Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid): This phenolic acid has been shown to inhibit the formation of fat cells (adipogenesis) and promote the breakdown of fats (lipolysis) in cell culture studies, suggesting potential anti-obesity effects.[13]

-

Hydroxybenzoic Acids in General: This class of compounds is known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumoral properties.[14][15][16] They can exert their effects by neutralizing free radicals, modulating enzyme activity, and interacting with cellular receptors.[15]

Given these precedents, this compound is a candidate for investigation into similar biological activities. A typical workflow for screening such a compound is outlined below.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound | 5653-46-3 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222) - FooDB [foodb.ca]

- 8. PubChemLite - this compound (C9H10O5) [pubchemlite.lcsb.uni.lu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. prc.cnrs.fr [prc.cnrs.fr]

- 11. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 12. Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) inhibits adipogenesis and promotes lipolysis in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxy-3,4-dimethoxybenzoic Acid and Its Analogs: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3,4-dimethoxybenzoic acid is a phenolic compound with potential biological activities, although literature specifically detailing its therapeutic properties is limited. This technical guide provides a comprehensive review of the available scientific information on this compound, with a focus on its chemical properties, synthesis, and the biological activities of its structurally related analogs. This document aims to serve as a valuable resource for researchers and professionals in drug development by summarizing key data, presenting detailed experimental protocols for relevant biological assays, and visualizing associated signaling pathways. While direct quantitative biological data for this compound is sparse, this guide extrapolates its potential therapeutic applications by examining the well-documented anti-inflammatory, antioxidant, antimicrobial, and anticancer properties of its isomers and similar compounds.

Introduction

Phenolic acids are a class of secondary metabolites found ubiquitously in plants, and they have garnered significant attention for their diverse pharmacological effects. This compound belongs to this family and is a derivative of benzoic acid. Its chemical structure, featuring hydroxyl and methoxy (B1213986) functional groups, suggests a potential for various biological activities, including antioxidant and anti-inflammatory effects. This guide provides a detailed overview of the current knowledge on this compound and its analogs, highlighting areas for future research and development.

Chemical and Physical Properties

This compound, also known as 3,4-dimethoxysalicylic acid, is a solid at room temperature with the chemical formula C₉H₁₀O₅ and a molecular weight of 198.17 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5653-46-3 | [1] |

| Molecular Formula | C₉H₁₀O₅ | [1] |

| Molecular Weight | 198.17 g/mol | [1] |

| Predicted XlogP | 1.9 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Monoisotopic Mass | 198.05283 Da | [2] |

| SMILES | COC1=C(C(=C(C=C1)C(=O)O)O)OC | [2] |

| InChI | InChI=1S/C9H10O5/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,10H,1-2H3,(H,11,12) | [2] |

| InChIKey | CJFQIVAOBBTJCI-UHFFFAOYSA-N | [2] |

Synthesis

While specific synthesis protocols for this compound are not extensively detailed in readily available literature, a general approach involves the selective demethylation of a more substituted precursor. A representative synthesis workflow is depicted in Figure 1.

Figure 1: General synthesis workflow for this compound.

Spectroscopic Data

Table 2: Representative ¹H NMR Chemical Shifts for Benzoic Acid Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 3,4,5-Trimethoxybenzoic acid | DMSO-d₆ | 12.95 (s, 1H), 7.25 (s, 2H), 3.84 (s, 6H), 3.74 (s, 3H) |

| 3,4-Dihydroxybenzoic acid | Methanol-d₄ | 7.54 (d, J=2.1 Hz, 1H), 7.42 (dd, J=8.2, 2.1 Hz, 1H), 6.83 (d, J=8.2 Hz, 1H) |

Table 3: Representative ¹³C NMR Chemical Shifts for Benzoic Acid Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 3,4,5-Trimethoxybenzoic acid | DMSO-d₆ | 167.40, 153.11, 141.81, 126.38, 106.98, 60.55, 56.35 |

| 3,4-Dihydroxybenzoic acid | Methanol-d₄ | 170.1, 151.7, 145.9, 124.0, 123.8, 117.9, 115.8 |

Table 4: Mass Spectrometry Fragmentation of Benzoic Acid

| m/z | Fragment |

| 122 | [M]⁺ |

| 105 | [M - OH]⁺ |

| 77 | [M - COOH]⁺ |

Biological Activities of Structurally Related Compounds

Due to the limited specific data on this compound, this section reviews the biological activities of its close structural analogs.

Anti-inflammatory Activity

A study on 2-hydroxy-4-methoxy benzoic acid demonstrated significant hepatoprotective and anti-inflammatory effects in a rat model of CCl₄-induced liver toxicity. The compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β, while restoring the level of the anti-inflammatory cytokine IL-10.[3]

Antioxidant Activity

The antioxidant potential of various hydroxybenzoic acids has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC₅₀ values for several related compounds are presented in Table 5. The presence of hydroxyl groups is crucial for the antioxidant activity of these molecules.

Table 5: Antioxidant Activity (DPPH Assay) of Benzoic Acid Derivatives

| Compound | IC₅₀ (µM) |

| Gallic acid (3,4,5-trihydroxybenzoic acid) | 4.05 |

| 3,4-Dihydroxybenzoic acid | 15.2 |

| Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) | 24.42 |

| Vanillic acid (4-hydroxy-3-methoxybenzoic acid) | >100 |

Antimicrobial Activity

2-Hydroxy-4-methoxybenzaldehyde , an aldehyde analog, has shown broad-spectrum antimicrobial activity against various bacteria and fungi.[4] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are summarized in Table 6.

Table 6: Antimicrobial Activity of 2-Hydroxy-4-methoxybenzaldehyde

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | 80 | 125 |

| Escherichia coli | 150 | 200 |

| Candida albicans | 100 | 150 |

Anticancer Activity

Several hydroxybenzoic acid derivatives have been investigated for their potential as anticancer agents. For instance, 2,3,4-trihydroxybenzoic acid has been shown to inhibit the proliferation of HCT-116 colon cancer cells and MDA-MB-231 breast cancer cells in a dose-dependent manner.[5][6] A nanoparticle formulation of a chalcone (B49325) derivative of 2'-hydroxy-2,3,5'-trimethoxychalcone demonstrated an IC₅₀ value of 4.172 µM in HeLa cells.[7][8]

Potential Signaling Pathway Involvement: FcεRI Signaling

The anti-allergic activity of 2-hydroxy-3-methoxybenzoic acid, a close analog, is mediated through the modulation of the high-affinity IgE receptor (FcεRI) signaling pathway in mast cells. Aggregation of FcεRI by allergen-IgE complexes initiates a signaling cascade involving the phosphorylation of key proteins such as Lyn and Syk, leading to the release of inflammatory mediators. A diagram of this pathway is presented in Figure 2.

Figure 2: Simplified FcεRI signaling pathway in mast cells.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays relevant to assessing the biological activities of phenolic compounds like this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727). Keep the solution in the dark.

-

Prepare a stock solution of the test compound in methanol.

-

Prepare a series of dilutions of the test compound from the stock solution.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.

-

For the blank, mix 100 µL of methanol with 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

-

The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

-

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This in vivo assay is a standard model for evaluating acute inflammation.[9]

-

Animal Preparation:

-

Use male Wistar rats (180-220 g).

-

Acclimatize the animals for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

-

Experimental Groups:

-

Group I: Vehicle control (e.g., saline).

-

Group II-IV: Test compound at different doses (e.g., 10, 20, 50 mg/kg, administered orally).

-

Group V: Positive control (e.g., Indomethacin, 10 mg/kg, administered orally).

-

-

Assay Procedure:

-

Administer the test compound or vehicle 30 minutes before inducing inflammation.

-

Measure the initial paw volume (V₀) of the right hind paw using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection (Vₜ).

-

-

Data Analysis:

-

Calculate the paw edema (increase in paw volume) as Edema = Vₜ - V₀.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA).

-

MTT Assay (Cytotoxicity/Anticancer Activity)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7][10]

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., HeLa, HCT-116) in appropriate media.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

-

Assay Procedure:

-

Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) x 100

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

-

Conclusion

This compound is a phenolic compound with a chemical structure that suggests potential for a range of biological activities. While direct experimental evidence for its therapeutic efficacy is currently lacking in the public domain, the documented anti-inflammatory, antioxidant, antimicrobial, and anticancer properties of its close structural analogs provide a strong rationale for further investigation. The experimental protocols and signaling pathway information detailed in this guide offer a solid framework for future research into the pharmacological potential of this compound. This compound represents a promising candidate for drug discovery and development, and further studies are warranted to fully elucidate its therapeutic value.

References

- 1. Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H10O5) [pubchemlite.lcsb.uni.lu]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. webbook.nist.gov [webbook.nist.gov]

- 7. Potential anticancer effect of aspirin and 2′-hydroxy-2,3,5′-trimethoxychalcone-linked polymeric micelles against cervical cancer through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

A Comprehensive Review of the Biological Activities of 2-Hydroxy-3,4-dimethoxybenzoic Acid and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3,4-dimethoxybenzoic acid, also known as 3,4-dimethoxysalicylic acid, is a phenolic acid and a derivative of benzoic acid. While it is recognized as a natural product, extensive research detailing its specific biological activities is limited. However, by examining the activities of its close structural isomers and related methoxy- and hydroxy-substituted benzoic acids, we can infer its potential therapeutic properties and mechanisms of action. This technical guide provides a comprehensive overview of the known biological activities of structurally similar compounds, offering valuable insights for future research and drug development endeavors. This document summarizes key findings on the antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of these related molecules, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Antioxidant Activity

Phenolic acids are well-established antioxidants due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The antioxidant capacity is significantly influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring.

Quantitative Data for Antioxidant Activity of Related Phenolic Acids

| Compound | Assay | IC50 / Activity | Reference |

| 2-hydroxy-4-methoxybenzaldehyde | DPPH radical scavenging | 9.04 mg/mL | [1] |

| 2-hydroxy-4-methoxybenzaldehyde | β-carotene bleaching | Moderate activity | [1] |

| 2-hydroxy-4-methoxybenzaldehyde | Ferrozine-ferrous ions chelation | Moderate activity | [1] |

| 3,4-dihydroxybenzoic acid | DPPH radical scavenging | 89.1% scavenging at 200 µg/mL | [2] |

| 3,4-dihydroxybenzoic acid | ABTS radical scavenging | Dose-dependent increase | [2] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger. The methodology, as described for 2-hydroxy-4-methoxybenzaldehyde, is as follows:

-

A solution of the test compound is prepared in methanol (B129727) at various concentrations.

-

An equal volume of a methanolic solution of DPPH (typically 0.1 mM) is added to the test solution.

-

The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

-

The absorbance of the solution is measured spectrophotometrically at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the sample.[1]

Anti-inflammatory Activity

Several structurally related compounds to this compound have demonstrated significant anti-inflammatory properties. These effects are often mediated through the modulation of key inflammatory signaling pathways.

Quantitative Data for Anti-inflammatory Activity of Related Phenolic Acids

| Compound | Model | Effect | Reference |

| 2-hydroxy-3-methoxybenzoic acid | Ovalbumin-induced active systemic anaphylaxis in mice | Dose-dependent attenuation (2, 10, 50 mg/kg) | [3] |

| 2-hydroxy-3-methoxybenzoic acid | IgE-mediated cutaneous allergic reactions in mice | Dose-dependent attenuation (2, 10, 50 mg/kg) | [3] |

| 2-hydroxy-3-methoxybenzoic acid | DNP-HSA-induced degranulation in RBL-2H3 cells | Dose-dependent inhibition (1–100 μmol/L) | [3] |

| 2-hydroxy-4-methoxybenzoic acid | CCl4-induced hepatotoxicity in rats | Reduction of TNF-α, IL-1β, IL-10, and IL-6 levels | [4] |

| 3,4-dimethoxybenzoic acid (Veratric acid) | LPS-stimulated RAW264.7 cells | Suppression of iNOS expression | [5] |

Signaling Pathways in Anti-inflammatory Action

The anti-allergic inflammatory effects of 2-hydroxy-3-methoxybenzoic acid are mediated by the suppression of the FcεRI signaling pathway in mast cells. This pathway is crucial for the release of histamine (B1213489) and pro-inflammatory cytokines.

Caption: FcεRI signaling pathway inhibition by 2-hydroxy-3-methoxybenzoic acid.

Experimental Protocols

In Vivo Mouse Model of Anaphylaxis

To evaluate the anti-allergic effects of 2-hydroxy-3-methoxybenzoic acid, an ovalbumin (OVA)-induced active systemic anaphylaxis model was used:

-

Male ICR mice are sensitized with an intraperitoneal injection of OVA and aluminum hydroxide (B78521) gel in saline.

-

Fourteen days after sensitization, the mice are fasted for 4 hours.

-

The test compound (2, 10, or 50 mg/kg) or vehicle is administered orally.

-

One hour after oral administration, an anaphylactic reaction is induced by an intravenous injection of OVA.

-

Rectal temperature is measured every 10 minutes for 90 minutes to monitor for hypothermia, a key symptom of anaphylaxis.[3]

Antimicrobial Activity

Various hydroxy- and methoxybenzoic acid derivatives have shown activity against a range of microbial pathogens.

Quantitative Data for Antimicrobial Activity of Related Phenolic Acids

| Compound | Microorganism | MIC (μg/mL) | MBC (μg/mL) | Reference |

| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 100-200 | 150-250 | [1] |

| 2-hydroxy-4-methoxybenzaldehyde | Escherichia coli | 150 | 200 | [1] |

| 2-hydroxy-4-methoxybenzaldehyde | Candida albicans | 100 | 150 | [1] |

| 3,4-dihydroxybenzoic acid | Bacillus pumilus | 130-250 | - | [6] |

| 3,4-dihydroxybenzoic acid | Cryptococcus neoformans | 130-500 | - | [6] |

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is the lowest concentration that inhibits the visible growth of a microorganism. A standard protocol is as follows:

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

-

Each well is inoculated with a standardized microbial suspension (e.g., 10^5 CFU/mL).

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1][6]

Anticancer Activity

The anticancer potential of phenolic acids is an area of active investigation, with several related compounds demonstrating cytotoxic effects against various cancer cell lines.

Quantitative Data for Anticancer Activity of Related Phenolic Acids

| Compound | Cell Line | IC50 (µM) | Reference |

| Aspirin-2′-hydroxy-2,3,5′-trimethoxychalcone nanoparticles | HeLa (Cervical cancer) | 4.17 | [7] |

| Aspirin-2′-hydroxy-2,3,5′-trimethoxychalcone nanoparticles | AGS (Gastric cancer) | 9.28 | [7] |

| Aspirin-2′-hydroxy-2,3,5′-trimethoxychalcone nanoparticles | HepG2 (Liver cancer) | 18.54 | [7] |

| 1-veratroyl-2-hydroxy-sn-glycero-3-phosphocholine | MV4-11 (Leukemia) | 9.5-20.7 | [8] |

| 1-veratroyl-2-hydroxy-sn-glycero-3-phosphocholine | MCF-7 (Breast cancer) | 9.5-20.7 | [8] |

| 1-veratroyl-2-hydroxy-sn-glycero-3-phosphocholine | LoVo (Colon cancer) | 9.5-20.7 | [8] |

| 3,4-dihydroxybenzoic acid | AGS (Gastric adenocarcinoma) | Dose-dependent antiproliferation | [9] |

Signaling Pathways in Anticancer Action

3,4-dihydroxybenzoic acid has been shown to induce apoptosis in human gastric adenocarcinoma cells through the activation of JNK and p38 MAPK signaling pathways.

Caption: Apoptosis induction by 3,4-dihydroxybenzoic acid via MAPK signaling.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

The plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[9]

Conclusion

While direct and extensive studies on the biological activities of this compound are currently lacking in the scientific literature, the available data on its structural analogs provide a strong foundation for predicting its potential pharmacological profile. The evidence from related hydroxy- and methoxy-substituted benzoic acids suggests that this compound is likely to possess antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The presence of both a hydroxyl and two methoxy groups on the benzene (B151609) ring suggests a molecule with a potentially unique and potent bioactivity profile.

This comprehensive guide serves as a valuable resource for researchers and drug development professionals by consolidating the existing knowledge on related compounds. It highlights the need for further investigation into the specific biological activities and mechanisms of action of this compound. Future studies should focus on in-depth in vitro and in vivo evaluations to validate these inferred properties and to explore its therapeutic potential. The detailed experimental protocols and signaling pathway diagrams provided herein can serve as a roadmap for such future research endeavors.

References

- 1. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The introduction of 3,4-Dimethoxybenzoic acid (Veratric acid)_Chemicalbook [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. Potential anticancer effect of aspirin and 2′-hydroxy-2,3,5′-trimethoxychalcone-linked polymeric micelles against cervical cancer through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Effects of 2-Hydroxy-3,4-dimethoxybenzoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3,4-dimethoxybenzoic acid is a naturally occurring phenolic compound.[] While research directly investigating its therapeutic effects is limited, its structural similarity to other well-studied benzoic acid derivatives suggests a potential for a range of pharmacological activities. This technical guide synthesizes the available information on this compound and draws comparisons with its isomers and related compounds to postulate its potential therapeutic applications, focusing on its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. This document aims to provide a comprehensive overview of the current landscape and to identify key areas for future research and development.

Introduction

Phenolic acids, a diverse group of plant secondary metabolites, have garnered significant attention for their potential health benefits.[2][3] Among these, benzoic acid derivatives are a subject of intense study due to their antioxidant and anti-inflammatory properties.[2][4] this compound, a natural product isolated from Eriostemon crowei, belongs to this class of compounds.[] Although direct evidence for its therapeutic efficacy is sparse, the well-documented activities of its structural isomers, such as 2-hydroxy-3-methoxybenzoic acid and veratric acid (3,4-dimethoxybenzoic acid), provide a strong rationale for investigating its potential. This whitepaper will explore the hypothesized therapeutic effects of this compound based on the current understanding of related molecules, detailing potential mechanisms of action, relevant signaling pathways, and experimental data.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C9H10O5 | [] |

| Molecular Weight | 198.17 g/mol | [] |

| CAS Number | 5653-46-3 | |

| Appearance | Not specified | |

| Solubility | Not specified |

Potential Therapeutic Effects

Based on the activities of structurally similar compounds, this compound is hypothesized to possess the following therapeutic effects:

Anti-inflammatory Activity

The anti-inflammatory potential of benzoic acid derivatives is well-established. For instance, 2-hydroxy-3-methoxybenzoic acid has been shown to attenuate mast cell-mediated allergic reactions by modulating the FcεRI signaling pathway.[5] Similarly, veratric acid exhibits anti-inflammatory effects.[6] It is plausible that this compound could exert anti-inflammatory effects through the inhibition of key inflammatory mediators and signaling pathways such as the NF-κB and MAPK pathways.